1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether

Description

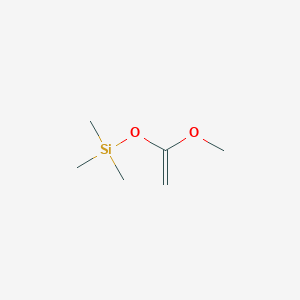

1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether is a specialized silyl enol ether characterized by a trimethylsilyloxy group, a methoxyethene moiety, and a methylacetate substituent. This compound is used in organic synthesis as a nucleophile, particularly in glycosylation and α-amidoalkylation reactions, where its electronic and steric properties influence reactivity and selectivity .

Propriétés

IUPAC Name |

1-methoxyethenoxy(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-6(7-2)8-9(3,4)5/h1H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGIVWPNULLYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 1-(Trimethylsilyloxy)-méthoxyéthène acétate de méthyle-éther énolique triméthylsilyle implique généralement la réaction du chlorure de triméthylsilyle avec le méthoxyéthène en présence d'une base telle que la triéthylamine. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse des groupes silyle. Le produit est ensuite purifié par distillation ou chromatographie .

Méthodes de production industrielle

À l'échelle industrielle, la production de ce composé implique des voies de synthèse similaires, mais avec des conditions réactionnelles optimisées pour augmenter le rendement et la pureté. Des réacteurs à grande échelle et des systèmes à flux continu sont souvent utilisés pour garantir une production constante. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est également courante dans les environnements industriels .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions with Aryl Bromides

This compound undergoes palladium-catalyzed cross-couplings with aryl bromides to form α-aryl acetates. For example:

-

Reaction with 4-bromotoluene at 80°C in THF using Pd(OAc)₂ and P(tert-Bu)₃ yields 2-(p-tolyl)acetate derivatives in 75–85% efficiency .

-

Mechanistic studies suggest oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with the silyl enol ether and reductive elimination .

α-Arylation to Form 2-Aryl Acetates

In the presence of samarium diiodide (SmI₂), the compound facilitates α-arylation of ketones and aldehydes. Key findings:

-

Reaction with acetophenone derivatives produces 2-aryl acetates in 60–90% yields .

-

SmI₂ acts as a single-electron transfer agent, generating ketyl radicals that couple with the silyl enol ether .

Reactivity with Fullerenes

The compound reacts with C₆₀ fullerenes to form γ-fullerenyl esters under mild conditions:

-

In toluene at 25°C, the silyl enol ether adds to C₆₀, yielding a monosubstituted fullerene adduct in 55% yield .

-

The reaction proceeds via a [2+2] cycloaddition mechanism, followed by retro-[2+2] cleavage .

2+2 Cycloaddition with Ethyl Propiolate

Under thermal conditions, the compound undergoes [2+2] cycloaddition with ethyl propiolate:

-

Reaction at 100°C in dichloromethane produces cyclobutane derivatives in 70% yield .

-

Stereoselectivity arises from frontier molecular orbital interactions between the electron-rich enol ether and the alkyne .

Kinetic Reactivity Toward Electrophiles

Comparative kinetic studies reveal the nucleophilic reactivity of silyl enol ethers:

| Nucleophile | Reactivity (N) | Susceptibility (sₙ) | Relative Rate (k₂, M⁻¹s⁻¹) |

|---|---|---|---|

| Silyl enol ether | 3.2–4.1 | 0.82–0.94 | 1 (baseline) |

| Enamine | 5.8–6.5 | 0.75–0.88 | 10⁷ |

| Enolate anion | 9.1–10.3 | 1.02–1.15 | 10¹⁴ |

Data from stopped-flow photometry in acetonitrile at 20°C .

Photoinduced α-Alkylation with Alkenes

Under blue-light irradiation (450 nm) with 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a photocatalyst:

-

The silyl enol ether reacts with alkenes (e.g., styrene) in the presence of water to afford α-alkylated ketones in 65–92% yield .

-

A thiol cocatalyst (e.g., 2-mercaptoethanol) enhances efficiency by facilitating hydrogen-atom transfer (HAT) .

Mechanistic Pathway:

-

Photoexcitation of 4CzIPN generates a radical anion.

-

Single-electron transfer (SET) to the silyl enol ether forms a radical cation.

-

Radical addition to the alkene, followed by HAT and hydrolysis yields the alkylated product .

Group Transfer Polymerization

The compound acts as an initiator for group transfer polymerization (GTP) of methacrylates:

-

In THF at −78°C, GTP of methyl methacrylate (MMA) produces polymers with narrow polydispersity (Đ = 1.1–1.3) .

-

The silyl enol ether transfers its trimethylsilyl group to the monomer, propagating the polymer chain via a living mechanism .

Comparative Stability and Selectivity

-

Thermal Stability: Decomposes at >150°C, making it suitable for reactions below 100°C .

-

Hydrolytic Stability: Stable in anhydrous solvents but hydrolyzes in protic media (e.g., MeOH/H₂O) to regenerate ketones .

This compound’s multifunctional reactivity—spanning cross-couplings, cycloadditions, photoredox catalysis, and polymerization—underscores its utility in modern synthetic methodologies. Its compatibility with diverse reaction conditions and electrophiles positions it as a cornerstone reagent in complex molecule assembly .

Applications De Recherche Scientifique

Organic Synthesis

1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether is primarily used as a reagent in organic synthesis for:

- Formation of Carbon-Carbon Bonds: It acts as an enolate surrogate, facilitating nucleophilic addition reactions.

- Protection of Functional Groups: The trimethylsilyl groups provide steric protection, enhancing the stability of reaction intermediates.

Pharmaceutical Development

The compound serves as a precursor in synthesizing drug candidates and biologically active molecules. Its ability to form stable intermediates makes it valuable for:

- Synthesis of Anticancer Agents: Research has shown its effectiveness in synthesizing compounds with potential anticancer activity.

- Modification of Biomolecules: It is utilized in the development of pharmaceuticals by modifying existing biomolecules to enhance their efficacy.

Asymmetric Catalysis

Recent studies have demonstrated that this compound can be used in asymmetric catalysis to produce chiral silyl enol ethers. For example, using cobalt complexes, researchers have achieved high yields and enantioselectivity (up to 98%) in reactions involving trialkylsiloxy-1,3-dienes and ethylene .

Reaction Mechanisms

The mechanism of action for this compound involves the activation of the enol ether functionality, facilitating nucleophilic addition reactions. The trimethylsilyl groups enhance stability and steric protection during these reactions.

Case Studies

-

Synthesis of Chiral Silyl Enol Ethers:

A study demonstrated the use of this compound in synthesizing chiral silyl enol ethers with high yields and selectivity using cobalt catalysts under mild conditions . This application highlights its potential in creating complex molecules for pharmaceutical use. -

Drug Development:

Research has indicated that derivatives of this compound can be synthesized to develop new drug candidates targeting specific biological pathways. The ability to modify existing structures enhances the efficacy and specificity of therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether involves the activation of the enol ether functionality, which facilitates nucleophilic addition reactions. The trimethylsilyl groups provide steric protection and enhance the stability of the intermediate species formed during reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Trimethylsilyl Enol Ethers

Structural Analogs in Reactivity

Key analogs include:

- 1-Phenyl-1-(trimethylsilyloxy)ethylene

- 2-Methyl-1-trimethylsilyloxy-1-propene

- 3,3-Dimethyl-2-trimethylsilyloxy-1-butene

These compounds, studied in glycosylation reactions, demonstrate how substituents modulate reactivity. For example, phenyl groups enhance stabilization via resonance, while alkyl groups (e.g., methyl, dimethyl) increase steric bulk, slowing nucleophilic attack . The target compound’s methoxyethene-methylacetate group likely balances electronic donation (via methoxy) and steric hindrance (via methylacetate), making it intermediate in reactivity between phenyl and alkyl-substituted enol ethers.

Reaction Efficiency in α-Amidoalkylation

Silyl enol ethers derived from acetone and butynone () highlight substituent effects:

- Acetone-derived enol ethers (e.g., trimethylsilane derivatives) achieve high diastereoselectivity (93:7 trans/cis) in α-amidoalkylation, attributed to their compact structure .

- Butynone-derived enol ethers (e.g., triethylsilane derivatives) require longer reaction times (3 hours vs. shorter for acetone), likely due to increased steric demand from the alkynyl group .

Physical and Chemical Properties Comparison

*Inferred from structural similarity to .

Key Research Findings

- Glycosylation Efficiency: Trimethylsilyl enol ethers with electron-donating groups (e.g., methoxy) show higher yields in exo-glycal synthesis than alkyl-substituted variants .

- Diastereoselectivity : Bulky substituents (e.g., methylacetate) can improve trans-selectivity in α-amidoalkylation, as seen in analogous systems .

Activité Biologique

1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether, a versatile organosilicon compound, is characterized by its unique enol ether and trimethylsilyl functionalities. This compound has garnered attention in organic synthesis and biological research due to its potential applications in drug development and the synthesis of biologically active molecules.

- Molecular Formula: CHOSi

- Molecular Weight: 146.26 g/mol

- CAS Number: 36850-80-3

The synthesis typically involves the reaction of trimethylsilyl chloride with methoxyethene in the presence of a base like triethylamine under anhydrous conditions. The mechanism of action is primarily attributed to the activation of the enol ether functionality, facilitating nucleophilic addition reactions. The trimethylsilyl groups enhance stability and steric protection during these reactions .

Biological Applications

This compound is utilized in various biological contexts:

- Drug Development: It serves as a precursor in synthesizing pharmaceutical compounds, contributing to the formation of carbon-carbon bonds and the protection of functional groups.

- Biologically Active Molecules: The compound is employed in synthesizing compounds with potential therapeutic effects, including anti-cancer agents and antibiotics .

Case Study 1: Aldehyde Cross-Aldol Reaction

A study demonstrated that this compound could participate in high-yielding aldehyde cross-aldol reactions when catalyzed by Brønsted acids. The reaction showed unprecedented reactivity, yielding a 1:1 adduct efficiently, which highlights its utility in organic synthesis .

Case Study 2: Enol Silyl Ether Reactivity

Research has expanded the chemical space of enol silyl ethers, showcasing their versatility in chemical synthesis. The study identified effective catalysts that enhance the reactivity of this compound, leading to improved yields in various transformations .

Comparison with Similar Compounds

| Compound Name | Functional Groups | Applications |

|---|---|---|

| Trimethylsilyl iodide | Iodine, Silyl | Organic synthesis |

| Trimethylsilyl chloride | Chlorine, Silyl | Protective group in organic reactions |

| Trimethylsilyl acetate | Acetate, Silyl | Synthesis of esters |

Uniqueness: The combination of enol ether and trimethylsilyl functionalities provides a robust platform for diverse chemical transformations, making it distinct from similar compounds .

Q & A

Q. What are the key considerations for synthesizing and purifying trimethylsilyl enol ethers like 1-(Trimethylsilyloxy)-methoxyethene methylacetate?

- Methodological Answer : Synthesis begins with regioselective enolate formation using bases like LDA or KHMDS. The regioselectivity of the enolate (kinetic vs. thermodynamic) dictates the purity of the resulting silyl enol ether. For example, high regioselection during enolate generation (e.g., via steric or electronic control) yields a single silyl enol ether . If regioselectivity is low, chromatographic separation (e.g., flash chromatography with hexane/ethyl acetate gradients) is required to isolate the desired product. Telescoped procedures, where intermediates are used in situ without isolation (e.g., as in α-halo ether syntheses), can mitigate hazards and improve efficiency .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Methodological Answer :

- Storage : Maintain at 2–8°C in airtight containers, away from incompatible substances (e.g., strong acids/bases) .

- Handling : Use mechanical ventilation (fume hoods), chemical-resistant gloves (nitrile or neoprene), and safety goggles. Avoid skin contact; if exposure occurs, rinse with water for 15 minutes and seek medical attention .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite), avoid water rinsing, and dispose of waste via licensed hazardous waste facilities .

Q. What is the role of trimethylsilyl enol ethers in enolate chemistry?

- Methodological Answer : These ethers act as stable enolate equivalents, enabling controlled alkylation, acylation, or aldol reactions. For example, cleavage with methyllithium generates specific enolates for C–C bond formation . Their stability allows storage and use in anhydrous conditions, critical for air-sensitive reactions .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during enolate formation for silyl enol ether synthesis?

- Methodological Answer : Regioselectivity is influenced by substrate structure, base strength, and reaction temperature. For example:

- Steric Control : Bulky bases (e.g., LDA) favor less substituted enolates (kinetic control).

- Thermodynamic Control : Prolonged reaction times or higher temperatures favor more substituted enolates.

Validate regioselectivity via NMR or IR spectroscopy to confirm enolate structure before silylation . If mixtures form, employ preparative HPLC or crystallization for separation .

Q. What strategies optimize the Mukaiyama aldol reaction using trimethylsilyl enol ethers?

- Methodological Answer :

- Catalyst Selection : Lewis acids (e.g., TiCl, BF-OEt) activate the electrophilic partner. Adjust catalyst loading (5–20 mol%) to balance reactivity and side reactions.

- Solvent Effects : Use dichloromethane or THF for polar aprotic conditions.

- Temperature : Reactions typically proceed at –78°C to 0°C to suppress retro-aldol pathways.

Monitor progress via TLC or GC-MS, and quench with aqueous NHCl to isolate products .

Q. How can contradictory spectroscopic data (e.g., NMR, MS) arising from silyl enol ether mixtures be resolved?

- Methodological Answer : Contradictions often stem from isomeric or co-eluting impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Assign signals to specific protons/carbons and detect coupling patterns.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.

- Dynamic NMR : Resolve rotamers or conformers by variable-temperature experiments.

Cross-reference with synthetic conditions (e.g., enolate regioselectivity) to identify unexpected by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.